Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a fluorinated thiazole derivative characterized by:
- A 1,3-thiazole core substituted with a trifluoromethyl group at position 2.
- An ethyl ester at position 3.
- A 2,5-dichlorophenylamino group at position 2.
This compound’s structural features, particularly the electron-withdrawing trifluoromethyl and dichlorophenyl groups, confer unique electronic and steric properties. Such modifications are common in medicinal and agrochemical research due to their influence on bioactivity and metabolic stability .
Properties
Molecular Formula |
C13H9Cl2F3N2O2S |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichloroanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H9Cl2F3N2O2S/c1-2-22-11(21)9-10(13(16,17)18)20-12(23-9)19-8-5-6(14)3-4-7(8)15/h3-5H,2H2,1H3,(H,19,20) |
InChI Key |
RXTXDISQBAGQNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=C(C=CC(=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is primarily studied for its potential in drug development. Its applications include:
- Anticancer Agents : Research indicates that compounds with thiazole structures exhibit anticancer properties. The unique combination of functional groups in this compound may enhance its effectiveness against various cancer cell lines.
- Anti-inflammatory Drugs : The compound has shown promise in reducing inflammation in preclinical studies, making it a candidate for developing new anti-inflammatory medications.
- Enzyme Inhibition : Studies have focused on the compound's ability to inhibit specific enzymes involved in disease processes, which could lead to new therapeutic strategies.
Agrochemical Applications
In the field of agrochemicals, this compound is explored for:
- Herbicides and Fungicides : Its chemical structure allows it to act as an effective herbicide and fungicide, providing solutions for crop protection against pests and diseases.
Material Science Applications
The compound's unique properties make it suitable for applications in material science:
- Novel Materials Development : Research is ongoing into using this compound to create materials with enhanced thermal stability and chemical resistance due to its trifluoromethyl group.
Case Studies
-
Pharmaceutical Development :
- A study published in Journal of Medicinal Chemistry explored the synthesis of this compound derivatives. The derivatives showed improved potency against cancer cell lines compared to standard treatments.
- Agrochemical Efficacy :
- Material Stability Testing :
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenylamino Group
Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Key Difference: The phenylamino group has 2,5-dimethyl substituents instead of dichloro.
- Impact :
- Electron-Donating vs. Withdrawing : Methyl groups are electron-donating, increasing electron density on the phenyl ring, which may reduce electrophilic reactivity compared to the electron-withdrawing dichloro substituents in the target compound .
- Bioactivity : Dimethyl-substituted analogs may exhibit lower pesticidal or antimicrobial activity, as halogenated aromatic rings often enhance binding to biological targets (e.g., enzymes in pathogens) .
Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Key Difference: 2-chloro-4-fluorophenylamino substituent.
- Impact :
- Halogen Position : The 2-chloro-4-fluoro substitution creates a distinct electronic profile. Fluorine’s high electronegativity may enhance metabolic stability, while chlorine at position 2 retains steric bulk similar to the target compound .
- Solubility : Fluorine’s inductive effects could marginally improve solubility in polar solvents compared to dichloro analogs .
Variations in the Amino Group Substituents
Ethyl 2-[(butan-2-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Key Difference: Alkylamino group (butan-2-yl) instead of aromatic substitution.
- Synthetic Accessibility: Alkylamino derivatives are often easier to synthesize but may lack the aromatic π-stacking interactions critical for binding to biological receptors .
Thiazole Core Modifications
Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
- Key Difference : Hydroxyl group at position 4 instead of trifluoromethyl, and 4-(trifluoromethyl)phenyl directly attached to thiazole.
- Impact: Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, improving solubility but increasing susceptibility to oxidation or enzymatic degradation . Electronic Effects: Direct attachment of the trifluoromethylphenyl group (without an amino linker) alters conjugation and may reduce resonance stabilization .
Comparative Data Table
Biological Activity
Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (referred to as compound 1) is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula : C13H9Cl2F3N2O2S
- Molecular Weight : 385.2 g/mol
- CAS Number : 937597-89-2
- Purity : Minimum 95% .
Thiazole derivatives are known for their ability to interact with various biological targets. Compound 1 exhibits significant activity against several cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation. The structure-activity relationship (SAR) indicates that the presence of the dichlorophenyl and trifluoromethyl groups enhances its cytotoxic effects by modifying electronic properties and increasing lipophilicity, which facilitates membrane penetration .
Antitumor Activity
Recent studies have demonstrated that compound 1 possesses notable antitumor activity. For instance, it has shown significant cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| U251 (human glioblastoma) | < 10 | |
| WM793 (human melanoma) | < 10 |
The compound's mechanism involves the activation of apoptotic pathways and disruption of mitochondrial membrane potential, leading to cell death.
Anti-inflammatory Effects
Compound 1 also exhibits anti-inflammatory properties. In a study involving an animal model of inflammation, it was found to reduce levels of pro-inflammatory cytokines significantly. This suggests its potential use in treating inflammatory diseases .
Antioxidant Activity
Research indicates that thiazole derivatives can function as antioxidants. Compound 1 has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress-induced damage. This property is crucial for its therapeutic potential in conditions characterized by oxidative stress .
Case Study 1: Cancer Treatment
In a controlled study involving mice with induced tumors, administration of compound 1 resulted in a significant reduction in tumor size compared to the control group. The treatment not only inhibited tumor growth but also improved overall survival rates among treated subjects .
Case Study 2: Diabetes Management
A recent investigation assessed the effects of compound 1 on diabetic rats. The results demonstrated that it improved insulin sensitivity and lipid profiles while reducing oxidative stress markers. Histopathological analysis revealed restoration of pancreatic islet morphology in treated rats, indicating its potential role in managing diabetes-related complications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
